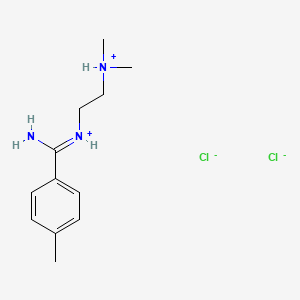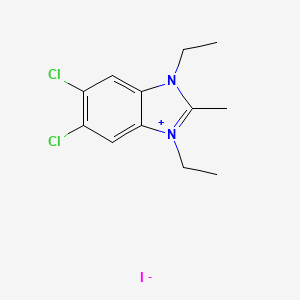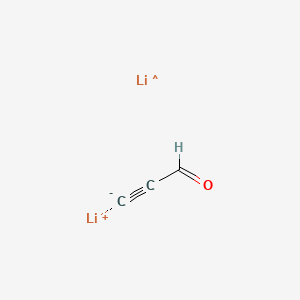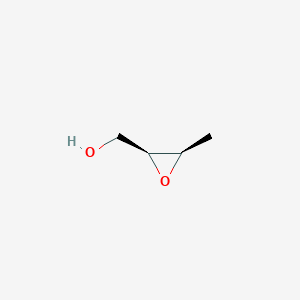![molecular formula C8H17FO2 B13751243 1-[2-(2-fluoroethoxy)ethoxy]butane CAS No. 593-20-4](/img/structure/B13751243.png)
1-[2-(2-fluoroethoxy)ethoxy]butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Fluoroethoxy)ethoxy]butane is an organic compound with the molecular formula C8H17FO2 It is a fluorinated ether, which means it contains both ether and fluorine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-fluoroethoxy)ethoxy]butane typically involves the reaction of 2-fluoroethanol with 1,2-dibromoethane to form 2-(2-fluoroethoxy)ethanol. This intermediate is then reacted with 1-bromobutane under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-[2-(2-Fluoroethoxy)ethoxy]butane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using reagents such as sodium iodide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium iodide (NaI), potassium cyanide (KCN)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Compounds with substituted functional groups
科学研究应用
1-[2-(2-Fluoroethoxy)ethoxy]butane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated ether groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
作用机制
The mechanism of action of 1-[2-(2-fluoroethoxy)ethoxy]butane involves its interactions with molecular targets such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds and interact with polar functional groups in proteins, affecting their activity and function. Additionally, the ether groups can influence the compound’s solubility and distribution within biological systems.
相似化合物的比较
1-[2-(2-Fluoroethoxy)ethoxy]butane can be compared with other similar compounds, such as:
Diethoxymethane: A non-fluorinated ether with similar structural features but lacking the fluorine atom.
2-[2-(2,2-Difluoroethoxy)ethoxy]-1,1,1-Trifluoroethane: A highly fluorinated ether with multiple fluorine atoms, offering different chemical and physical properties.
The uniqueness of this compound lies in its balanced fluorination, which provides a combination of stability, reactivity, and desirable physicochemical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a range of reactions and interact with biological systems in meaningful ways. Further research and development can unlock new uses and enhance our understanding of this intriguing compound.
属性
CAS 编号 |
593-20-4 |
|---|---|
分子式 |
C8H17FO2 |
分子量 |
164.22 g/mol |
IUPAC 名称 |
1-[2-(2-fluoroethoxy)ethoxy]butane |
InChI |
InChI=1S/C8H17FO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3 |
InChI 键 |
PITAMMZNZDCPRU-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCOCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


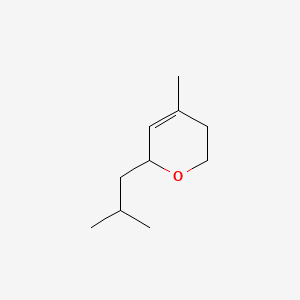
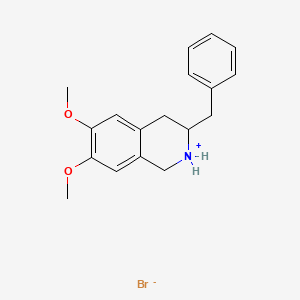
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)

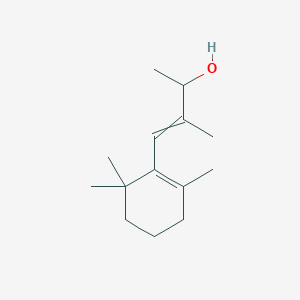


-methanone](/img/structure/B13751217.png)
